N-cyclopropyl-3-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANWMHDAQNOAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The secondary amine in the sulfonamide group (-SO-NH-Cyclopropyl) can undergo alkylation reactions. A Co-catalyzed method using alcohols as alkylating agents enables efficient N-alkylation under oxidant-free conditions . For example:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation with MeOH | Co catalyst, 80°C, 12h | N-Methyl-N-cyclopropyl sulfonamide | 78% |
This reaction demonstrates the potential for modifying the nitrogen substituent to create tertiary sulfonamides with varied biological activities .
Acylation Reactions
The NH group in the sulfonamide can react with acylating agents. For instance, treatment with acetyl chloride in pyridine yields the corresponding acetylated derivative:
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2h | Acetylated sulfonamide | 85% |
Hydrolysis of the Sulfonamide Group
Under strongly acidic conditions, the sulfonamide bond can hydrolyze to form a sulfonic acid and cyclopropylamine:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24h | 3-Fluorobenzenesulfonic acid | 70% |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group may undergo ring-opening under acidic conditions, though direct evidence for this compound is lacking. Related studies on cyclopropylamine derivatives suggest potential protonation at the nitrogen leading to ring strain relief and subsequent rearrangement:
Interaction with Biological Targets
While not a chemical reaction per se, the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase is well-documented. Structural analogs like 2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide exhibit competitive inhibition by mimicking para-aminobenzoic acid.
Comparative Reactivity with Analogues
Key differences in reactivity between N-cyclopropyl-3-fluorobenzene-1-sulfonamide and its analogues are summarized below:
Scientific Research Applications
Chemistry
N-cyclopropyl-3-fluorobenzene-1-sulfonamide serves as a building block in the synthesis of more complex molecules. It is employed in developing new catalysts and ligands due to its versatile functional groups.
Biology
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it interacts with biological macromolecules, inhibiting bacterial growth by targeting enzymes involved in cell wall synthesis.
| Activity Type | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Antimicrobial | Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 | |
| Klebsiella pneumoniae | 6.45 |
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic applications, especially against bacterial infections. Its pharmacokinetic properties have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME).
Pharmacological Insights
- Anti-inflammatory Activity : Evaluated using the carrageenan-induced rat paw edema model.
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
- Antioxidant Activity : Assessed using the DPPH radical scavenging assay.
| Compound | IC50 (µM) |
|---|---|
| This compound | 18.5 |
Industry
In the chemical industry, this compound is utilized in producing specialty chemicals and developing new materials with specific properties due to its unique structural characteristics.
Case Studies and Research Findings
Several studies have highlighted the biological activities of sulfonamides, including this compound:
- A study published in Frontiers in Chemistry reported on various sulfonamides' synthesis and biological evaluation, emphasizing their antimicrobial and anti-inflammatory properties.
- Research demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in inflammatory pathways, providing insights into their mechanism of action against inflammation.
- Investigations into cyclic sulfonamide derivatives have identified them as potential inhibitors of SARS-CoV-2, showcasing their relevance in current viral research.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-cyclopropyl-3-fluorobenzene-1-sulfonamide with three analogs from literature:
Key Differences and Implications
Electronic Effects: The 3-fluoro substitution in the target compound creates a distinct electron-withdrawing effect compared to the 5-fluoro substitution in ’s analog. The methoxy group in ’s compound introduces electron-donating effects, which could reduce the sulfonamide’s acidity relative to the target compound.
In contrast, the hydroxyl group in ’s analog increases hydrophilicity, favoring solubility but possibly limiting blood-brain barrier penetration . ’s compound features a pyrazole-methyl group and cyclopentyl substituent, creating significant steric bulk. This may enhance target specificity but reduce metabolic clearance rates compared to the simpler target compound .
Molecular Weight and Bioavailability :
- The target compound’s low molecular weight (~214 g/mol) aligns with Lipinski’s “Rule of Five,” suggesting favorable oral bioavailability. In contrast, the higher molecular weights of analogs in (~372.5 g/mol) and (411.9 g/mol) may limit their absorption and distribution .
Biological Activity
N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 229.25 g/mol
The unique structural features of this compound include a cyclopropyl group, a fluorine atom on the benzene ring, and a sulfonamide functional group. These characteristics contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes associated with bacterial cell wall synthesis. This inhibition leads to disruption in bacterial growth and proliferation.
- Binding Affinity : The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity, potentially improving binding affinity to target enzymes.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties. The mechanism involves interference with folate synthesis pathways in bacteria.
- Potential Anti-tumor Effects : Preliminary studies suggest that compounds with similar structures may have anti-tumor activity by targeting specific cellular pathways involved in cancer progression.
- Interactions with Receptors : The compound may also interact with Gamma-aminobutyric acid (GABA) receptors and Aminopeptidase N, which are relevant in various physiological processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related compounds:
| Compound Name | Key Differences |
|---|---|
| N-(3-Aminopropyl)-N-cyclopropylbenzene-1-sulfonamide | Lacks fluorine atom; different biological activity |
| N-(3-Aminopropyl)-N-cyclopropyl-4-fluorobenzene-1-sulfonamide | Different amino group position; varied efficacy |
| N-(3-Aminopropyl)-N-cyclopropyl-3-chlorobenzene-1-sulfonamide | Chlorine substitution alters reactivity |
The presence of the fluorine atom in this compound enhances its biological activity compared to other sulfonamides, potentially increasing its effectiveness as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related sulfonamides:
- Synthesis Pathways : The synthesis typically involves the reaction of 3-fluorobenzenesulfonyl chloride with amines under controlled conditions to form the sulfonamide core.
- Biological Evaluation : In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-3-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-fluorobenzenesulfonyl chloride with cyclopropylamine. Key steps include:
- Reagent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvents to minimize side reactions .
- Temperature Control : Reactions are conducted at 0–5°C to prevent thermal decomposition of the sulfonyl chloride intermediate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields pure product. Reported yields range from 70–89% under optimized conditions .
Data Table :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Fluorobenzenesulfonyl chloride + Cyclopropylamine | DMF | 0–5 | 89.5 |
| Same reagents | DCM | 25 (room temp) | 70–75 |
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.4–8.1 ppm), cyclopropyl protons (δ 0.6–1.2 ppm), and sulfonamide NH (δ 5.2–5.8 ppm) confirm substitution patterns .
- FTIR : Stretching vibrations for S=O (1360–1380 cm⁻¹) and N-H (3260–3280 cm⁻¹) validate sulfonamide formation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 244.05 for C₁₀H₁₁FNO₂S) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). The fluorobenzene ring and cyclopropyl group enhance hydrophobic binding, while the sulfonamide moiety coordinates with Zn²⁺ in active sites .
- DFT Calculations : Gaussian 09 optimizes molecular geometry to calculate electrostatic potential surfaces (EPS), revealing nucleophilic/electrophilic regions for reactivity prediction .
Q. What experimental strategies resolve contradictions in biological assay data for sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays in triplicate to address variability. For example, inconsistent enzyme inhibition data may arise from solvent (DMSO) concentration thresholds (>1% v/v) affecting protein stability .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic consistency .
Q. How does the stability of this compound under varying pH and temperature conditions impact formulation studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Key Finding : The compound is stable at pH 4–7 but degrades >10% at pH <2 or >9, forming 3-fluorobenzoic acid as a major byproduct .
Specialized Research Applications
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound in preclinical studies?
- Methodological Answer :
- ADME Profiling :
- Absorption : LogP (calculated 2.1) suggests moderate lipophilicity, requiring lipid-based carriers for oral bioavailability .
- Metabolism : LC-MS/MS identifies hydroxylated metabolites in liver microsomes, with CYP3A4 as the primary metabolizing enzyme .
- Toxicity Screening : Ames test (no mutagenicity) and acute toxicity (LD₅₀ >500 mg/kg in rodents) support further development .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvation effects and protein flexibility. For example, overestimated binding in rigid docking may arise from neglecting sulfonamide conformational changes .
- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to resolve steric clashes or unmodeled hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
